N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Description
N-(2-Methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by:
- A 4-oxo-3,4-dihydroquinazoline core.
- A phenyl group at position 3.
- An N-(2-methoxybenzyl) substituent on the nitrogen atom.
- A carboxamide group at position 5.
Its structural features influence solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C23H19N3O3 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-29-21-10-6-5-7-17(21)14-24-22(27)16-11-12-19-20(13-16)25-15-26(23(19)28)18-8-3-2-4-9-18/h2-13,15H,14H2,1H3,(H,24,27) |
InChI Key |
KWXQIIHWXFGQNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazoline core. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the methoxybenzyl group. The final step involves the acylation of the resulting compound with a suitable carboxylic acid derivative to form the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in a hydroxylated quinazoline .
Scientific Research Applications
N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The methoxybenzyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinazoline Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 2-methoxybenzyl group in the target compound (electron-donating methoxy) contrasts with the 2-chlorobenzylthio group in Compound 8 (electron-withdrawing chloro).
- Carboxamide vs. Ester :
The carboxamide at C7 in the target compound enhances hydrogen-bonding capacity compared to the methyl ester in Compound 8, improving solubility and bioavailability . - Steric Bulk :
The 2-phenylethyl group at C3 in the compound increases steric hindrance, which may reduce membrane permeability compared to the smaller phenyl group in the target compound .
Analytical Characterization
- Mass Spectrometry :
The N-(2-methoxybenzyl) group generates a characteristic fragment ion at m/z = 121.0648 (C₈H₉O⁺), distinguishing it from analogs with fluorobenzyl or chlorobenzyl groups . - X-ray Crystallography : Structural determination of quinazoline derivatives often employs SHELX programs (e.g., SHELXL for refinement) and visualization tools like ORTEP-3 .
Biological Activity
N-(2-methoxybenzyl)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. Its specific chemical formula is , and it features a methoxybenzyl group that enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various in vitro assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| COLO205 (Colorectal) | 12.5 | Induction of apoptosis |
| H460 (Lung) | 15.0 | Inhibition of tubulin polymerization |
| Hep 3B (Liver) | 10.0 | Cell cycle arrest at G2/M phase |
| A498 (Renal) | 14.0 | Activation of caspase pathways |
These results indicate that this compound exhibits potent anticancer properties across multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption being predominant.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of cyclooxygenase enzymes (COX). A study reported the following results:
| Compound Concentration (µM) | COX-2 Inhibition (%) |
|---|---|
| 5 | 25 |
| 10 | 47.1 |
| 20 | 62 |
At a concentration of 20 µM, the compound showed a significant COX-2 inhibition rate of 62%, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the quinazoline core can significantly affect biological activity. For instance:
- Substituents on the phenyl ring : The presence of electron-donating groups increases anticancer activity.
- Alkyl chain length : Longer chains tend to enhance solubility and bioavailability.
- Position of methoxy group : The ortho position relative to the carbonyl group has been found to be optimal for activity.
Case Studies
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression in xenograft models compared to controls.
- Combination Therapy : Research indicates that combining this compound with established chemotherapeutics enhances efficacy while reducing side effects, highlighting its potential in combination therapy protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
